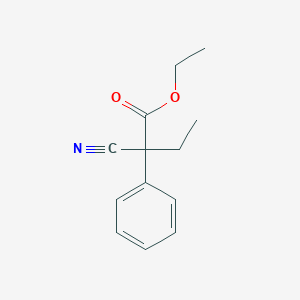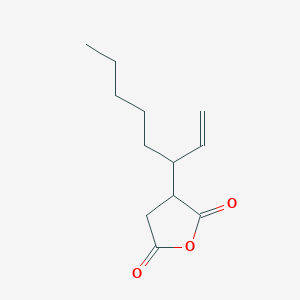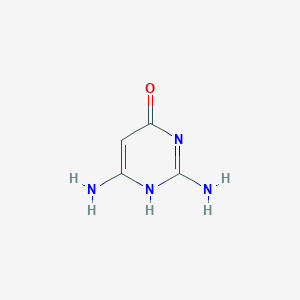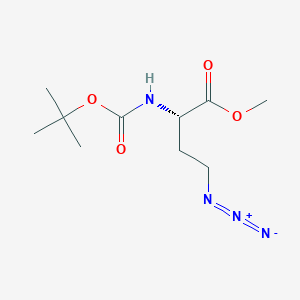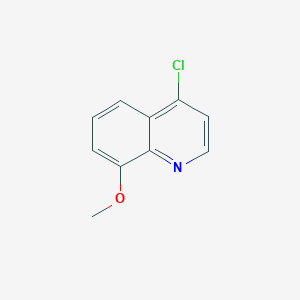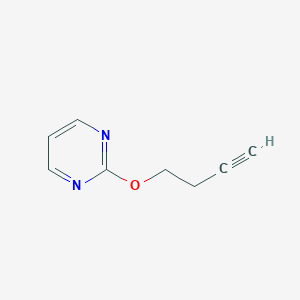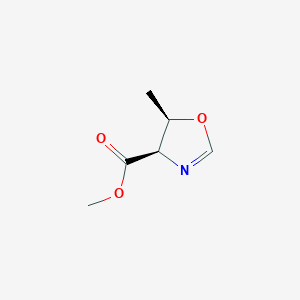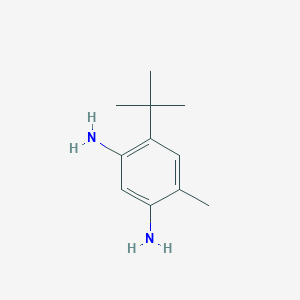
4-tert-Butyl-6-methylbenzene-1,3-diamine
Descripción general
Descripción
4-tert-Butyl-6-methylbenzene-1,3-diamine, also known as BHT-MBD, is a synthetic antioxidant that has been widely used in various industries. It is a derivative of 2,6-di-tert-butyl-4-methylphenol (BHT) and has been reported to possess superior antioxidant properties compared to BHT.
Mecanismo De Acción
The mechanism of action of 4-tert-Butyl-6-methylbenzene-1,3-diamine involves the donation of hydrogen atoms to free radicals, which neutralizes their reactivity and prevents them from causing oxidative damage. 4-tert-Butyl-6-methylbenzene-1,3-diamine can also chelate metal ions, which can reduce their ability to catalyze oxidative reactions.
Efectos Bioquímicos Y Fisiológicos
4-tert-Butyl-6-methylbenzene-1,3-diamine has been shown to have beneficial effects on various biochemical and physiological processes. It has been reported to protect against oxidative stress-induced damage to DNA, proteins, and lipids. 4-tert-Butyl-6-methylbenzene-1,3-diamine has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-tert-Butyl-6-methylbenzene-1,3-diamine has several advantages for use in lab experiments. It is stable under a wide range of pH and temperature conditions, which makes it suitable for use in various assays. 4-tert-Butyl-6-methylbenzene-1,3-diamine is also relatively inexpensive and easy to synthesize. However, 4-tert-Butyl-6-methylbenzene-1,3-diamine has some limitations. It can interfere with some assays that rely on the production of reactive oxygen species, and its antioxidant properties can sometimes mask the effects of other compounds being tested.
Direcciones Futuras
There are several future directions for research on 4-tert-Butyl-6-methylbenzene-1,3-diamine. One area of interest is the development of new synthesis methods that can improve the yield and purity of 4-tert-Butyl-6-methylbenzene-1,3-diamine. Another area of interest is the investigation of the potential therapeutic applications of 4-tert-Butyl-6-methylbenzene-1,3-diamine. It has been suggested that 4-tert-Butyl-6-methylbenzene-1,3-diamine may have neuroprotective properties and could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to investigate the safety and toxicity of 4-tert-Butyl-6-methylbenzene-1,3-diamine, particularly with long-term exposure.
Aplicaciones Científicas De Investigación
4-tert-Butyl-6-methylbenzene-1,3-diamine has been extensively studied for its antioxidant properties. It has been reported to possess superior antioxidant activity compared to BHT and other commonly used antioxidants such as α-tocopherol and ascorbic acid. 4-tert-Butyl-6-methylbenzene-1,3-diamine has been shown to scavenge free radicals and inhibit lipid peroxidation, which can prevent oxidative damage to cells and tissues.
Propiedades
Número CAS |
103490-01-3 |
|---|---|
Nombre del producto |
4-tert-Butyl-6-methylbenzene-1,3-diamine |
Fórmula molecular |
C11H18N2 |
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
4-tert-butyl-6-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C11H18N2/c1-7-5-8(11(2,3)4)10(13)6-9(7)12/h5-6H,12-13H2,1-4H3 |
Clave InChI |
HLDUVPFXLWEZOG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1N)N)C(C)(C)C |
SMILES canónico |
CC1=CC(=C(C=C1N)N)C(C)(C)C |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

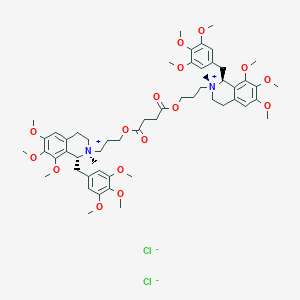
![3-Methyl-9H-pyrido[2,3-b]indole](/img/structure/B22240.png)
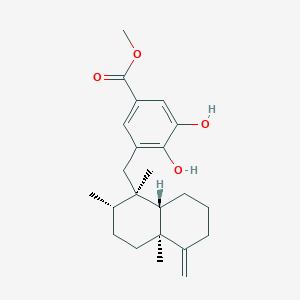
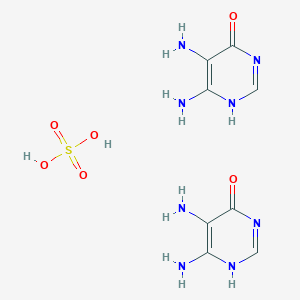
![N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide](/img/structure/B22243.png)

![1,7-Dichloro-2,6-bis[chloro(difluoro)methyl]-1,1,7,7-tetrafluoro-2,6-dihydroxy-3-methylheptan-4-one](/img/structure/B22247.png)
